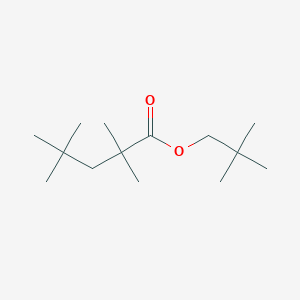
2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate is an organic compound with the molecular formula C14H28O2. It is known for its unique structure, which includes multiple methyl groups, making it a highly branched ester. This compound is used in various industrial applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate typically involves esterification reactions. One common method is the reaction between 2,2,4,4-tetramethylpentanoic acid and 2,2-dimethylpropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
化学反应分析
Types of Reactions
2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2,2,4,4-tetramethylpentanoic acid and 2,2-dimethylpropanol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2,2,4,4-tetramethylpentanoic acid and 2,2-dimethylpropanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a plasticizer in the production of polymers and as a solvent in various chemical processes.
作用机制
The mechanism of action of 2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2,4,4-Tetramethylpentanoic acid: The parent acid of the ester.
2,2-Dimethylpropanol: The alcohol component used in the synthesis of the ester.
2,2,4,4-Tetramethylpentane: A hydrocarbon with a similar branched structure.
Uniqueness
2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate is unique due to its highly branched structure, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interactions with other molecules, making it valuable in various applications.
属性
CAS 编号 |
5340-27-2 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC 名称 |
2,2-dimethylpropyl 2,2,4,4-tetramethylpentanoate |
InChI |
InChI=1S/C14H28O2/c1-12(2,3)9-14(7,8)11(15)16-10-13(4,5)6/h9-10H2,1-8H3 |
InChI 键 |
UQTPQZDQOHOXKU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)C(=O)OCC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione](/img/structure/B14737316.png)
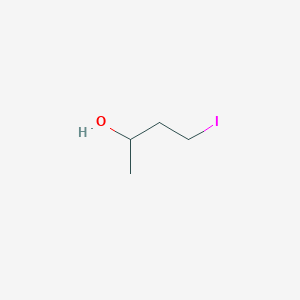
![N-(3-chloro-4-methylphenyl)-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B14737329.png)
![4,5,6,7,8,9-Hexahydro-as-indaceno[4,5-c]furan-1,3-dione](/img/structure/B14737350.png)
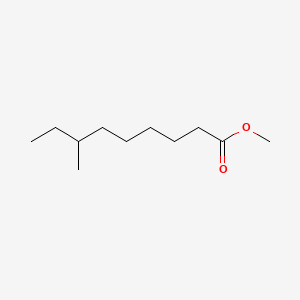
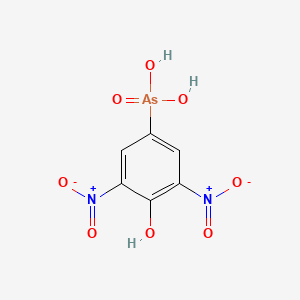
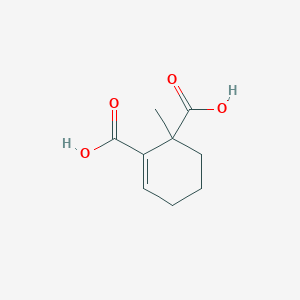
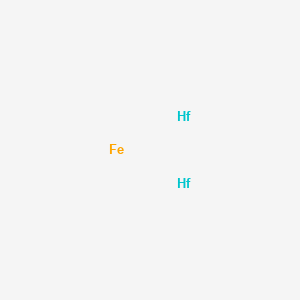

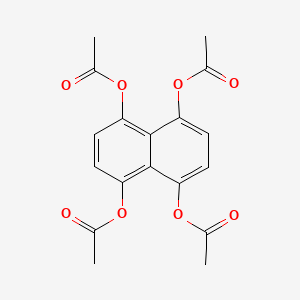
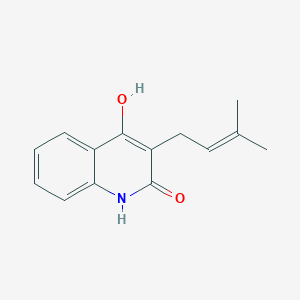
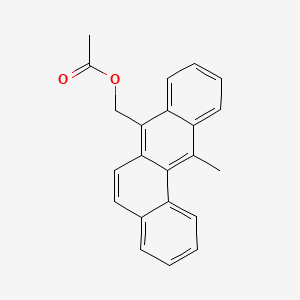
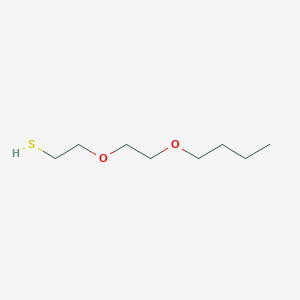
![[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate](/img/structure/B14737390.png)
